molecular formula C43H43ClN4O6 B10800700 N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride

Cat. No.: B10800700
M. Wt: 747.3 g/mol
InChI Key: RAUZIGXCAJHBEL-WAQYZQTGSA-N
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Description

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C43H43ClN4O6 and its molecular weight is 747.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide; hydrochloride (commonly referred to as S55746) has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

S55746 is characterized by a complex molecular structure that includes multiple functional groups such as morpholine and benzodioxole. Its chemical formula is C43H43ClN4O6C_{43}H_{43}ClN_{4}O_{6}, and it has been classified as a selective inhibitor of the anti-apoptotic protein Bcl-2, which plays a crucial role in cancer cell survival.

Structural Features

FeatureDescription
Molecular FormulaC43H43ClN4O6C_{43}H_{43}ClN_{4}O_{6}
Molecular Weight710.27 g/mol
SolubilitySoluble in DMSO and ethanol

Anticancer Properties

Research indicates that S55746 exhibits significant anticancer properties. It acts as a Bcl-2 inhibitor, promoting apoptosis in cancer cells. In vitro studies have demonstrated that S55746 can induce cell death in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways.

Case Study: In Vitro Efficacy
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), S55746 showed an IC50 value of approximately 20 nM, indicating potent anticancer activity compared to standard treatments . The mechanism of action was linked to the inhibition of Bcl-2, leading to enhanced apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

S55746 has also been investigated for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated the ability to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Experimental Findings:
In RAW 264.7 macrophage cells stimulated with LPS:

  • NO Production: Inhibition rates were reported at 81.91% at optimal concentrations.
  • PGE2 Production: Inhibition rates reached up to 99.38% at higher doses .

These findings suggest that S55746 may modulate inflammatory responses through the regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.

The biological activity of S55746 can be attributed to several mechanisms:

  • Bcl-2 Inhibition: By binding to Bcl-2, S55746 promotes apoptosis in cancer cells.
  • Inflammatory Pathway Modulation: It inhibits the NF-kB signaling pathway, reducing the expression of inflammatory cytokines and enzymes.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been associated with its cytotoxic effects on cancer cells .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42N4O6.ClH/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44;/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2;1H/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZIGXCAJHBEL-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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